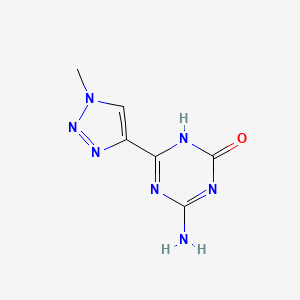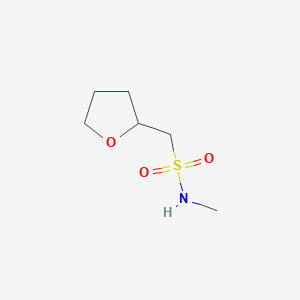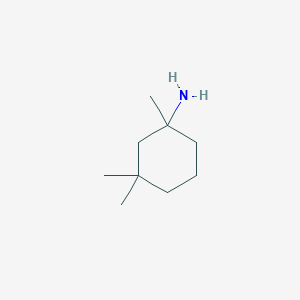
1,3,3-Trimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where three methyl groups are attached to the first and third carbon atoms, and an amine group is attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3-trimethylcyclohexanone using ammonia in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to facilitate the reduction of the ketone to the amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which 1,3,3-trimethylcyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. In biochemical pathways, the compound may act as a substrate or inhibitor, modulating enzymatic reactions and cellular processes.
Comparación Con Compuestos Similares
1,3,3-Trimethylcyclohexan-1-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
1,3,3-Trimethylcyclohexanone: A ketone derivative that can be converted to the amine through reduction.
1,3,3-Trimethylcyclohexane: A hydrocarbon with no functional groups, serving as a non-polar counterpart.
Uniqueness: 1,3,3-Trimethylcyclohexan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1,3,3-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)5-4-6-9(3,10)7-8/h4-7,10H2,1-3H3 |
Clave InChI |
QTXWDXKTMLBHIW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
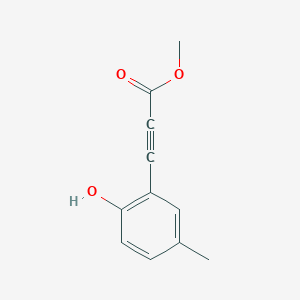
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
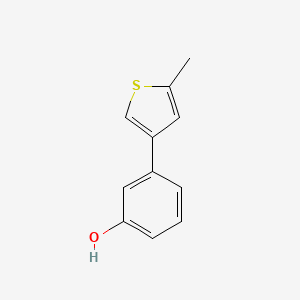


![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
